molecular formula C9H10N2 B1208971 5,6-Dimethylbenzimidazole CAS No. 582-60-5

5,6-Dimethylbenzimidazole

Cat. No. B1208971
CAS RN: 582-60-5
M. Wt: 146.19 g/mol
InChI Key: LJUQGASMPRMWIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMB is synthesized through several methods, including the modification of 3,4-dimethyl-o-phenylenediamine. An innovative approach involves the reaction with cucurbit[8]urils, which can form a 1:2 complex with DMB, demonstrating its ability to engage in complex formation and its potential utility in supramolecular chemistry (Zhao Li-ju, 2010). Additionally, the synthesis of charge transfer complexes of DMB with chloranilic acid in different solvents highlights its versatility in forming molecular complexes with significant thermodynamic stability (Neelam Singh et al., 2016).

Molecular Structure Analysis

The molecular structure of DMB has been extensively studied, revealing insights into its interactions and bonding patterns. Pressure-induced preferences for solvation demonstrated that DMB crystallizes in various forms depending on the solvents and pressures applied, indicating its flexible adaptability and the influence of external conditions on its structural integrity (W. Zieliński & A. Katrusiak, 2016).

Chemical Reactions and Properties

DMB participates in numerous chemical reactions, exhibiting a wide range of properties. Its ability to form stable complexes with metals and other organic compounds underlines its utility in creating novel materials and catalysts. The synthesis and biological activity studies of derivatives of DMB, such as 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline, reveal its potential in antimicrobial applications (S. G. Bubbly et al., 2012).

Scientific Research Applications

1. Medicinal Chemistry Applications 5,6-Dimethylbenzimidazole, as a derivative of benzimidazole, has a significant role in medicinal chemistry. It's a component of naturally occurring vitamin B12 and is essential in several drugs, including antihelminthic, antacid, and antibacterial medications. Moreover, its interactions with DNA and interference with DNA-associated processes make it a vital subject in this field (Bhattacharya & Chaudhuri, 2008).

2. Influence on δ-Aminolævulic Acid Synthesis Research has shown that this compound impacts the synthesis of δ-aminolævulic acid in chicken erythrocytes. It suggests a relationship between this compound and the biosynthesis processes in organisms (E. Brown, 1958).

3. Interaction with DNA and Heme Synthesis Studies indicate that this compound can inhibit heme synthesis in vitro. This property positions it as an important compound in understanding the biochemical pathways of heme production (Abbott & Dodson, 1954).

4. Complex Formation with Cucurbit Urils A study involving the interaction of this compound with cucurbit[8]urils revealed the formation of a complex. This finding is significant for understanding molecular interactions and complex formations (Zhao Li-ju, 2010).

5. Role in Vitamin B12 Synthesis this compound has been identified as an inhibitor in the growth of Lactobacillus lactis, related to its role in the microbial synthesis of vitamin B12. This highlights its importance in microbiological studies and vitamin B12 research (Hendlin & Soars, 1951).

6. Cardiovascular Drug Development Recent discoveries include novel chimeric small molecules, myxadazoles, derived from Myxococcus sp. SDU36. These molecules, which include N-ribityl this compound, have shown potent cardiovascular activities, indicating potential for cardiovascular disease treatment (Li et al., 2021).

7. Thermal Stability in Copper(II) Complexes this compound has been used in synthesizing copper(II) complexes, displaying antibacterial and antifungal properties. These complexes' thermal stability and antimicrobial activities provide insights for potential applications in pharmacology and material science (Vlaicu et al., 2013).

8. Enzyme Inhibition Properties Benzimidazolium salts, including those derived from this compound, have been found to inhibit various enzymes effectively. This suggests their potential in drug development for treating diseases like glaucoma, Alzheimer's, and diabetes (Karaca et al., 2022).

9. Solvation Preference under Pressure Research on this compound has shown a preference for high-pressure solvation. This property is essential in understanding crystallography and solvation dynamics under varying pressure conditions (Zieliński & Katrusiak, 2016).

10. Effects on Dairy Cows' Vitamin B12 Supply A study on dairy cows showed that dietary supplementation with this compound improved vitamin B12 supply, milk production, and energy balance, highlighting its potential benefits in animal nutrition (Wang et al., 2017).

Safety and Hazards

5,6-Dimethylbenzimidazole is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing vapors or mists .

Future Directions

Imidazole and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQGASMPRMWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870631
Record name 5,6-Dimethylbenzimidazole
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Molecular Weight

146.19 g/mol
Source PubChem
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Physical Description

Solid
Record name Dimethylbenzimidazole
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CAS RN

582-60-5
Record name 5,6-Dimethylbenzimidazole
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Record name 1H-Benzimidazole, 5,6-dimethyl-
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Record name 5,6-dimethylbenzimidazole
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Record name 5,6-DIMETHYLBENZIMIDAZOLE
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Melting Point

205.5 °C
Record name 5,6-Dimethylbenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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